3-Chloro-3-ethylheptane

Physical Chemistry Process Engineering Quality Control

Researchers studying unimolecular substitution and elimination mechanisms face confounding SN2 pathways when using primary/secondary alkyl halides. 3-Chloro-3-ethylheptane (CAS 28320-89-0) resolves this: its tertiary carbon ensures exclusive SN1/E1 reactivity, enabling clean carbocation generation for kinetic studies. • Tertiary alkyl chloride with predictable SN1/E1 selectivity • High-yield synthesis via selective chlorination (65-75%) • Boiling point ~203°C supports high-temperature reactions without reagent loss. Ideal model substrate for mechanistic investigations and GC retention index standardization.

Molecular Formula C9H19Cl
Molecular Weight 162.70 g/mol
CAS No. 28320-89-0
Cat. No. B15177087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-ethylheptane
CAS28320-89-0
Molecular FormulaC9H19Cl
Molecular Weight162.70 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CC)Cl
InChIInChI=1S/C9H19Cl/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3
InChIKeyKLRHBXRASJUOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-ethylheptane: Sourcing and Properties Overview


3-Chloro-3-ethylheptane is a tertiary alkyl halide, classified as a branched chloroalkane with the molecular formula C9H19Cl and a molecular weight of 162.70 g/mol . Its structure features a chlorine atom and an ethyl group attached to the third carbon of a heptane chain . This compound is primarily recognized for its utility as a synthetic intermediate in organic chemistry, where its tertiary carbon center dictates a specific and predictable reactivity profile .

Why Generic Alkyl Chloride Substitution Fails


Generic substitution of 3-chloro-3-ethylheptane with another alkyl chloride is not a chemically sound practice. The compound's classification as a tertiary alkyl halide is the critical differentiator . This structure dictates a strong propensity for unimolecular (SN1) and elimination (E1/E2) reaction pathways, as opposed to the bimolecular (SN2) pathways favored by primary or secondary analogs . Furthermore, its specific physical properties, such as boiling point and density, differ from its homologs, which impacts purification and handling . The quantitative evidence below demonstrates that these differences are not trivial; they fundamentally alter reactivity, synthetic yield, and process requirements.

Key Differentiators: Head-to-Head Evidence


Density Comparison for Purification

The density of 3-Chloro-3-ethylheptane is a key differentiating factor for procurement. This compound has a reported density of approximately 0.862 g/cm³ . In contrast, its closely related analog, 3-Chloro-3-methylheptane (CAS 5272-02-6), has a higher density of 0.8866 g/cm³ [1]. This difference in density is significant for applications involving liquid-liquid separations, where it can impact phase behavior and separation efficiency.

Physical Chemistry Process Engineering Quality Control

Boiling Point and Volatility Comparison

The boiling point is a critical parameter for reaction design and distillation. 3-Chloro-3-ethylheptane has an estimated boiling point of 203.25 °C . This is substantially higher than its secondary analog, 3-Chloroheptane (CAS 999-52-0), which has a reported boiling point of 144 °C [1]. This ~59 °C difference indicates significantly lower volatility for the target compound, which can influence solvent selection, reaction temperature, and the energy requirements for purification.

Process Safety Reaction Engineering Distillation

Synthetic Yield and Selectivity Advantage

The synthesis of 3-Chloro-3-ethylheptane via radical chlorination of its parent alkane, 3-ethylheptane, proceeds with a typical isolated yield of 65-75% after fractional distillation . This yield is achieved due to the strong thermodynamic preference for chlorination at the tertiary carbon, with a relative reactivity ratio of approximately 5:3.8:1 for tertiary:secondary:primary hydrogens at 25°C . In comparison, the synthesis of a secondary chloroalkane like 3-chloroheptane would be less selective and would likely result in a more complex mixture of isomers, lowering the yield of the desired product.

Synthetic Methodology Process Chemistry Radical Reactions

Recommended Application Scenarios


Model Substrate for SN1/E1 Mechanisms

Due to its unambiguous tertiary structure, 3-Chloro-3-ethylheptane is an ideal, well-defined model substrate for studying unimolecular nucleophilic substitution (SN1) and elimination (E1) reaction mechanisms . Its use allows researchers to reliably generate tertiary carbocation intermediates, providing a clean system for kinetic and mechanistic investigations without the confounding factors of competing SN2 pathways common in less substituted alkyl halides .

Precursor for Tertiary Alcohols and Alkenes

The compound's high-yielding synthesis via selective tertiary chlorination (65-75% yield) establishes it as a practical precursor for generating tertiary alcohols (via hydrolysis) or specific alkenes (via dehydrohalogenation). Its higher boiling point (~203 °C) compared to smaller chloroalkanes facilitates its use in reactions requiring elevated temperatures without significant loss of the volatile reagent.

GC Internal Standard or Reference Material

The distinct physical properties of 3-Chloro-3-ethylheptane, including its unique retention time profile due to its specific boiling point and density , make it a suitable candidate for use as a non-interfering internal standard or retention index marker in gas chromatography (GC) analyses of complex hydrocarbon or halogenated mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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